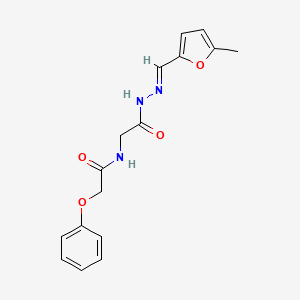
N-(2-Amino-5-methyl-1,3-benzoxazol-6-YL)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Amino-5-methyl-1,3-benzoxazol-6-YL)acetamide is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.217. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Properties
N-(2-Amino-5-methyl-1,3-benzoxazol-6-yl)acetamide and its derivatives have been a subject of research primarily in the field of organic synthesis and pharmacology. One study describes the synthesis of functionally substituted 1,2-benzisoxazoles, highlighting their importance and diverse pharmacological activities (Khodot & Rakitin, 2022). Another research focuses on the antimicrobial and anti-inflammatory activities of certain benzoxazole compounds, although their effectiveness at specific concentrations varies (Thomas, Geetha, & Murugan, 2009).
Antitumor Activity
There is also significant interest in the antitumor properties of benzoxazole derivatives. For example, a study synthesized a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which were tested for their potential antitumor activity against various human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015). These compounds showed considerable activity against some cancer cell lines, indicating their potential as anticancer agents.
Chemical Synthesis and Properties
In the realm of chemical synthesis, the focus is often on the preparation and characterization of benzoxazole compounds. For instance, one study elaborates on the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine, describing its structural properties (Panchal & Patel, 2011). Another research examines new ester, acetamide, and aminomethylacetamide derivatives of benzoxazolin-2-one, exploring their slight depressory effects on the central nervous system (Domagalina, Bień, & Zawisza, 1989).
Photovoltaic and Antioxidant Applications
Beyond pharmacological uses, these compounds find applications in other areas like photovoltaic efficiency modeling and antioxidant activity. For instance, a study involving spectroscopic and quantum mechanical studies of benzothiazolinone acetamide analogs found that these compounds show good light harvesting efficiency and could be used in dye-sensitized solar cells (Mary et al., 2020). Another research discusses the antioxidant activity of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide (Chkirate et al., 2019).
Direcciones Futuras
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They connect synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . Therefore, there is a potential for future research and development in this area.
Mecanismo De Acción
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery .
Mode of Action
Benzoxazole derivatives are known to exhibit a broad range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Biochemical Pathways
Benzoxazole derivatives have been shown to interact with various biochemical pathways, contributing to their diverse biological activities .
Result of Action
Benzoxazole derivatives are known to exhibit a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
N-(2-amino-5-methyl-1,3-benzoxazol-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-5-3-8-9(15-10(11)13-8)4-7(5)12-6(2)14/h3-4H,1-2H3,(H2,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXJVBVKWZNPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C)OC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N6-butyl-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3003887.png)
methanone](/img/structure/B3003890.png)
![2-(6-{[(2-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B3003892.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B3003893.png)


![3-benzyl-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003898.png)

![Ethyl 4-{[(2-pyrimidinylthio)acetyl]amino}benzoate](/img/structure/B3003900.png)
![N-(2-ethyl-6-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide](/img/structure/B3003901.png)




